molecular formula C10H9NO4 B3052968 2-Nitrobenzyl acrylate CAS No. 49594-70-9

2-Nitrobenzyl acrylate

Cat. No.: B3052968
CAS No.: 49594-70-9
M. Wt: 207.18 g/mol
InChI Key: CVTDDZYPSGYVNN-UHFFFAOYSA-N
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Description

2-Nitrobenzyl acrylate is an organic compound characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to an acrylate moiety. This compound is known for its photo-responsive properties, making it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobenzyl acrylate can be synthesized through a reaction involving 2-nitrobenzyl alcohol and acryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the acrylate ester. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzyl acrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Photochemical Reactions: UV light, typically in the range of 300-400 nm, is used to initiate photolysis.

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which react under mild conditions to form substituted products.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-nitrobenzyl acrylate primarily involves its photo-responsive behavior. Upon exposure to UV light, the nitro group undergoes a photochemical reaction, leading to the formation of reactive intermediates such as nitroso compounds. These intermediates can further react to release active agents or induce structural changes in polymer networks . The molecular targets and pathways involved include the activation of photolabile protecting groups and the subsequent release of functional molecules .

Properties

IUPAC Name

(2-nitrophenyl)methyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-10(12)15-7-8-5-3-4-6-9(8)11(13)14/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTDDZYPSGYVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197915
Record name 2-Nitrobenzyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49594-70-9
Record name 2-Propenoic acid, (2-nitrophenyl)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49594-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrobenzyl acrylate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049594709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrobenzyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitrobenzyl acrylate
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Synthesis routes and methods

Procedure details

153.2 g (1.0 mole) of 2-nitrobenzyl alcohol, 95.7 g (0.94 mole) of triethylamine and 12.9 g (0.11 mole) of 4-(dimethylamino)pyridine were dissolved in 600 ml of acetone and to the resulting solution, there was dropwise added a solution of 95.0 g (1.05 mole) of acryloyl chloride in 150 ml of acetone at 0° C. over one hour with stirring. Then the stirring was continued for additional one hour. After filtering off the resulting salt, the filtrate was concentrated and purified by column chromatography (packed material: silica gel: eluent: hexane/ethyl acetate=10/1). Thus, 141 g of an oily liquid was recovered.
Quantity
153.2 g
Type
reactant
Reaction Step One
Quantity
95.7 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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